Differential Mydriatic and Antisecretory Potency vs. Atropine
Homatropine Methylbromide exhibits significantly reduced mydriatic and antisecretory activity compared to atropine, a key differentiation for applications where ocular and salivary side effects must be minimized. Following oral administration in the rat model, Homatropine Methylbromide was 130 times less mydriatic and 23 times less antisialagogue than atropine [1]. Subcutaneously, the differences were 5-fold (mydriatic) and 26-fold (antisialagogue) [1]. This functional selectivity is attributed to the compound's quaternary ammonium structure and resultant peripheral restriction.
| Evidence Dimension | Mydriatic activity (oral route) |
|---|---|
| Target Compound Data | Relative potency = 1 (baseline) |
| Comparator Or Baseline | Atropine sulfate |
| Quantified Difference | 130 times less mydriatic |
| Conditions | Rat model, oral administration |
Why This Matters
Procurement of Homatropine Methylbromide over atropine is justified when a peripherally restricted anticholinergic effect is required with a drastically reduced risk of ocular side effects.
- [1] Cahen, R. L., & Tvede, K. (1952). Homatropine Methylbromide: A Pharmacological Reevaluation. Journal of Pharmacology and Experimental Therapeutics, 105(2), 166-177. View Source
